N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the dimethoxyphenyl and trifluoromethyl groups. Common reagents used in these reactions include halogenated precursors, metal catalysts, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance reaction control and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide: shares similarities with other imidazo[1,2-a]pyridine derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Properties
Molecular Formula |
C24H20F3N3O3 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H20F3N3O3/c1-14-9-10-30-20(11-14)28-21(15-7-8-18(32-2)19(13-15)33-3)22(30)29-23(31)16-5-4-6-17(12-16)24(25,26)27/h4-13H,1-3H3,(H,29,31) |
InChI Key |
TUHBEDBMMADKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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